molecular formula C14H10N4O3 B1167593 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid CAS No. 19747-13-8

3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

Cat. No. B1167593
CAS RN: 19747-13-8
M. Wt: 282.25 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves complex reactions that yield structurally diverse products. For instance, the synthesis of related furan compounds has been achieved through reactions such as the IMDAF reaction, which does not proceed for certain stereochemical configurations (Borisova et al., 2016). Another method involves the reaction of substituted benzophenones and fluorenone with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids to yield 2-(2-ylidenehydrazino) derivatives, which serve as precursors for further synthesis (Komarova et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid derivatives has been elucidated using techniques such as X-ray crystallography, which confirm the arrangement of the furan and phenyltetrazole groups in relation to the propenoic acid backbone. Studies have detailed the stereochemical peculiarities and dihedral angles formed between different groups within the molecule (Kapoor et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid involves its participation in various reactions, including cyclization and halolactonization, leading to the formation of diverse furan derivatives. These reactions are influenced by the compound's unique electronic and structural properties, which facilitate interactions with different reagents under specific conditions (Gabriele et al., 2012).

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's stereochemical peculiarities were explored through X-ray structural analysis, revealing challenges in its transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via a thermal intramolecular Diels–Alder reaction (Borisova et al., 2016).
  • Research into geminally activated nitro dienes led to the synthesis of a series of compounds involving 3-(furan-2-yl)prop-2-enals, contributing to the understanding of their structure and potential applications (Baichurin et al., 2019).

Catalytic Synthesis and Antioxidant Potential

  • A study focused on synthesizing derivatives of the compound using catalytic methods, leading to potential antioxidant agents. The research incorporated ADMET, QSAR, and molecular modeling studies to evaluate the antioxidant capacity of the synthesized compounds (Prabakaran et al., 2021).

Biological Activities

  • Compounds related to 3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid were synthesized and examined for their antiviral and immunomodulating activities, providing insights into their potential therapeutic applications (Modzelewska-Banachiewicz et al., 2009).
  • Another study investigated the synthesis of certain derivatives, highlighting their analgesic and antibacterial properties, thereby expanding the compound's applicability in medical fields (Oleshchuk et al., 2019).

Photophysical Properties

  • The effect of solvent polarity on the photophysical properties of related chalcone derivatives was explored, detailing the solvatochromic effects and providing insights into the intramolecular charge transfer interactions (Kumari et al., 2017).

properties

IUPAC Name

3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQAGBCKIDNFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

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